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Compound of Interest

Compound Name: 2,2,3-Trimethylhexane

Cat. No.: B097602

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
2,2,3-trimethylhexane, an aliphatic hydrocarbon. The information presented herein is intended
to support researchers and professionals in the fields of chemistry and drug development in
their analytical and characterization efforts. This document details predicted Nuclear Magnetic
Resonance (NMR) data, and experimentally derived Mass Spectrometry (MS) and Infrared (IR)
spectroscopy data, presented in a clear, tabular format for ease of comparison and
interpretation. Detailed experimental protocols for acquiring these spectra are also provided,
alongside a visual representation of the general analytical workflow.

Spectroscopic Data

The following sections summarize the predicted and experimental spectroscopic data for 2,2,3-
trimethylhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimentally derived and assigned NMR data in public
spectral databases, the following tables present predicted *H and 3C NMR data for 2,2,3-
trimethylhexane. These predictions were generated using advanced computational algorithms
and serve as a reliable reference for spectral interpretation.

Table 1: Predicted *H NMR Spectroscopic Data for 2,2,3-Trimethylhexane
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~0.85 t 3H -CH2CHs (C6)
-C(CH3)3 (C1, C1',
~0.82 S 9H
Clll)
~0.78 d 3H -CH(CHs) (C3)
~1.18 m 2H -CH2CHs (C5)
~1.25 m 2H -CH2CH2CHs (C4)
~1.60 m 1H -CH(CHs) (C3)

Predicted in CDCIs at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). t = triplet, s =
singlet, d = doublet, m = multiplet.

Table 2: Predicted 13C NMR Spectroscopic Data for 2,2,3-Trimethylhexane

Chemical Shift (8) ppm Carbon Atom
~11.8 C6

~14.5 Cc3'

~21.2 C5

~27.1 Ci1,C1, crt
~33.5 C4

~36.8 C2

~42.0 C3

Predicted in CDCIs at 100 MHz. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)
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The mass spectrum of 2,2,3-trimethylhexane was obtained from the NIST WebBook. The
fragmentation pattern is characteristic of a branched alkane, with the molecular ion peak being
weak or absent. The major fragments are a result of C-C bond cleavages, leading to the
formation of stable carbocations.

Table 3: Mass Spectrometry Data for 2,2,3-Trimethylhexane

m/z Relative Intensity (%) Proposed Fragment
41 65 [C3Hs]*

43 100 [C3H7]*

57 85 [CaHo]* (tert-butyl cation)
71 30 [CsH11]*

85 15 [CeH13]*

113 5 [M - CHs]*

128 <1 [M]* (Molecular lon)

Data obtained from the NIST Mass Spectrometry Data Center.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of 2,2,3-trimethylhexane, a saturated hydrocarbon, is characterized by
strong absorptions in the C-H stretching and bending regions. The spectrum was sourced from
the NIST WebBook (Gas Phase).[2]

Table 4: Infrared (IR) Spectroscopic Data for 2,2,3-Trimethylhexane
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Wavenumber (cm~?) Assignment

2960-2850 C-H stretch (from -CHs and -CHz- groups)
1465 C-H bend (scissoring) for -CHz-

1380 C-H bend (rocking) for -CHs

1365 C-H bend (rocking) for gem-dimethyl

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Accurately weigh approximately 5-10 mg of 2,2,3-trimethylhexane for *H NMR or 20-50
mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry vial.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0.00 ppm).

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid
height is approximately 4-5 cm.

o Cap the NMR tube securely.
e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.
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o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity and resolution.
o Tune and match the probe for the desired nucleus (*H or 13C).

o Data Acquisition:

o For 'H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters
include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good
signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

o For 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider
spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of 13C, a
larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be
necessary.

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

o

Integrate the signals in the *H NMR spectrum.

[e]

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:

e Sample Introduction:
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o Introduce a small amount of the volatile liquid sample (2,2,3-trimethylhexane) into the
mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct
insertion probe.

lonization:

o Utilize Electron lonization (EIl) as the ionization method. In the ion source, the sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the
ejection of an electron and the formation of a molecular ion (M*s).

Mass Analysis:

o The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

o The separated ions are detected by an electron multiplier or a similar detector.

o The signal is amplified and recorded as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Data Analysis:
o Identify the molecular ion peak (if present) to determine the molecular weight.
o Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

o Propose structures for the observed fragments based on known fragmentation
mechanisms for alkanes.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:
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e Sample Preparation:

o For aliquid sample like 2,2,3-trimethylhexane, a neat spectrum can be obtained.

o Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

o Alternatively, use an Attenuated Total Reflectance (ATR) accessory, where a drop of the
sample is placed directly onto the ATR crystal.

o Data Acquisition:

[e]

Place the sample holder in the IR spectrometer.

o

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) to
subtract any atmospheric or instrumental interferences.

o

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
o Data Processing and Analysis:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify the major absorption bands and their corresponding wavenumbers.

o Assign these bands to specific molecular vibrations (e.g., C-H stretching, C-H bending) by
comparing the observed frequencies to correlation charts for alkane functional groups.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as 2,2,3-trimethylhexane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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